2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C11H10BrF3O2 It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene typically involves multiple steps. One common method is the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy and trifluoromethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
For example, the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a Lewis acid. The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base. The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene involves its interaction with molecular targets and pathways. The bromine atom and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropylmethoxy group can also affect the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the cyclopropylmethoxy group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position on the benzene ring.
Uniqueness
2-Bromo-1-cyclopropylmethoxy-4-trifluoromethoxy-benzene is unique due to the presence of both the cyclopropylmethoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c12-9-5-8(17-11(13,14)15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCNBFSJFQFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.